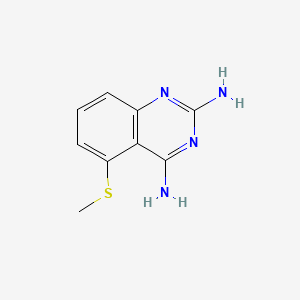

2,4-Quinazolinediamine, 5-(methylthio)-

Description

Contextual Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a fused heterocyclic system of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. nih.govnih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a vast chemical space and a diverse range of pharmacological activities. chemsynthesis.comnih.gov

The broad spectrum of biological activities associated with quinazoline derivatives is well-documented and includes:

Anticancer Activity: This is one of the most prominent therapeutic areas for quinazoline-based compounds. They are known to function as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial for cell growth and proliferation. nih.govnih.gov Several approved anticancer drugs, including gefitinib (B1684475) and erlotinib, feature a quinazoline core.

Antiviral and Antibacterial Activity: Researchers have explored quinazoline derivatives for their potential to combat viral and bacterial infections. nih.govprepchem.com Some have shown notable activity against various pathogens, including strains of influenza and M. tuberculosis. nih.gov

Anti-inflammatory and Analgesic Effects: The quinazoline scaffold has been incorporated into molecules designed to modulate inflammatory pathways, demonstrating potential as anti-inflammatory and pain-relieving agents. google.com

Other Therapeutic Areas: The therapeutic potential of quinazolines extends to a variety of other conditions, including Alzheimer's disease, malaria, and hypertension. nih.govnih.gov

The significance of the quinazoline scaffold is underscored by the numerous synthetic methodologies developed for its construction and modification, reflecting the intense interest of medicinal chemists in this heterocyclic system. nih.govscispace.com

Research Rationale and Scope for 2,4-Quinazolinediamine, 5-(methylthio)-

While specific research on 2,4-Quinazolinediamine, 5-(methylthio)- is not publicly documented, a hypothetical research rationale can be constructed based on the established structure-activity relationships of analogous compounds.

The 2,4-diamino substitution pattern on the quinazoline ring is a key feature of several biologically active molecules. For instance, 2,4-diaminoquinazoline derivatives have been investigated as "nonclassical" antifolates, which inhibit dihydrofolate reductase, an essential enzyme in both microbial and mammalian cells. nih.gov

The introduction of a methylthio (-SCH3) group at the 5-position of the quinazoline ring could be explored for several reasons:

Modulation of Kinase Binding: In the context of kinase inhibitors, the 5-position can influence the orientation of the molecule within the ATP-binding pocket of the enzyme. The methylthio group could form specific interactions, potentially enhancing potency or selectivity for a particular kinase target.

Physicochemical Properties: The lipophilicity and electronic properties introduced by the methylthio group can alter the compound's solubility, permeability, and metabolic stability, which are critical parameters for drug development.

Novel Interactions: The sulfur atom in the methylthio group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets, potentially leading to novel pharmacological profiles.

A research program focused on 2,4-Quinazolinediamine, 5-(methylthio)- would likely involve its synthesis, full chemical characterization (including spectroscopic analysis), and subsequent screening against a panel of biological targets, such as various protein kinases or microbial enzymes, to elucidate its specific biological activities.

Structure

3D Structure

Properties

CAS No. |

119584-80-4 |

|---|---|

Molecular Formula |

C9H10N4S |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-methylsulfanylquinazoline-2,4-diamine |

InChI |

InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) |

InChI Key |

YCMSYAILAVGTLT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC2=C1C(=NC(=N2)N)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for the Core 2,4-Quinazolinediamine Structure

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These strategies generally involve building the pyrimidine (B1678525) portion of the bicyclic system onto a pre-existing, appropriately substituted benzene (B151609) ring.

Cyclization reactions are fundamental to forming the quinazoline (B50416) ring. A common and effective approach is the cyclocondensation of an anthranilic acid derivative (or its corresponding nitrile or amide) with a source for the remaining nitrogen and carbon atoms of the pyrimidine ring.

One prominent method involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. nih.govnih.gov In this tandem process, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization. For the synthesis of 2,4-diaminoquinazolines, a key precursor is often a 2-aminobenzonitrile (B23959) derivative, which can react with guanidine (B92328) or cyanamide (B42294). For example, 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) reacts with guanidine carbonate in DMA at 130°C to form 5-(trifluoromethyl)quinazoline-2,4-diamine. google.com This suggests that a similar reaction using 2-amino-6-(methylthio)benzonitrile (B8696999) would be a viable route to the target compound.

Another approach is the one-pot, three-component reaction. tandfonline.commdpi.com These methods bring together simple starting materials, such as an aldehyde, urea/thiourea, and dimedone, to construct the quinazoline skeleton in a single step, often under photocatalytic conditions. tandfonline.commdpi.com

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing the amino groups at the C2 and C4 positions. The process typically starts with a di-substituted quinazoline, such as 2,4-dichloroquinazoline (B46505). The chlorine atoms at positions 2 and 4 are activated towards substitution by the ring nitrogens.

Research has shown that the C4 position is more susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity allows for a stepwise substitution. Reacting 2,4-dichloroquinazoline with an amine preferentially yields the 2-chloro-4-aminoquinazoline derivative. A subsequent reaction with another amine (or ammonia) can then displace the remaining chlorine at C2 to afford the 2,4-diaminoquinazoline. nih.gov Various amines, including anilines, benzylamines, and aliphatic amines, have been successfully used as nucleophiles in these reactions. nih.gov

Transition-metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective routes to quinazolines. nih.govnih.gov Various metals, including palladium, copper, iron, cobalt, and manganese, have been employed. nih.govresearchgate.netresearchgate.netwikipedia.org

Copper-catalyzed cascade reactions, for instance, can be used to synthesize quinazolines from readily available (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. organic-chemistry.org Iron-catalyzed methods include the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. nih.gov Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles also provide an efficient, ligand-free route to the quinazoline core. researchgate.netorganic-chemistry.org These methods are valued for their high atom economy and often mild reaction conditions. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| Fe/HCl | Methyl N-cyano-2-nitrobenzimidates, Amines | N4-substituted 2,4-diaminoquinazolines | Cascade reductive cyclization; high yields. nih.govnih.gov |

| CuBr / Air | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Substituted quinazolines | Inexpensive catalyst; uses air as oxidant. organic-chemistry.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Substituted quinazolines | Ligand-free; mild conditions. researchgate.netorganic-chemistry.org |

| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Substituted quinazolines | Heterogeneous, reusable catalyst. researchgate.net |

Table 1: Examples of Transition-Metal Catalyzed Syntheses of Quinazoline Scaffolds.

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable synthetic protocols. This includes the use of visible light-driven photocatalysis, which allows reactions to proceed under mild conditions, often at room temperature. tandfonline.commdpi.comresearchgate.net Curcumin-sensitized TiO₂ nanoparticles have been used as a cost-effective and eco-friendly photocatalyst for quinazoline synthesis, achieving high yields in short reaction times. tandfonline.commdpi.com

Other green approaches include using molecular iodine as a catalyst, which avoids transition metals, organic-chemistry.orgprepchem.com and employing environmentally friendly solvents like water. The use of magnetically recoverable catalysts, such as palladium supported on magnetic nanoparticles, simplifies product purification and allows for catalyst recycling, reducing waste and cost.

Introduction and Modification of the 5-(methylthio)- Moiety

Direct introduction of a methylthio group at the C5 position of a pre-formed 2,4-diaminoquinazoline ring is challenging. The most strategically sound and commonly employed method is to start with a benzene-ring precursor that already contains the desired 5-(methylthio) substituent.

The synthesis would therefore likely commence with a substituted anthranilic acid, specifically 5-(methylthio)anthranilic acid . While the direct synthesis of this specific precursor is not widely documented in readily available literature, general methods for preparing substituted anthranilic acids are well-established. prepchem.comgoogle.com For instance, they can be produced via the oxidation of appropriately substituted N-acetyl-toluidines or through the Hofmann rearrangement of substituted phthalamic acids. prepchem.com

Once 5-(methylthio)anthranilic acid or its corresponding nitrile (2-amino-5-(methylthio)benzonitrile ) is obtained, it can be subjected to cyclization reactions as described in section 2.1.1. The key reaction would be the cyclocondensation with a reagent like guanidine carbonate or cyanamide to form the pyrimidine ring, directly yielding 2,4-Quinazolinediamine, 5-(methylthio)-. This approach ensures the unequivocal placement of the methylthio group at the desired C5 position.

| Precursor | Reagent | Product |

| 5-(methylthio)anthranilic acid | Cyanamide / Guanidine | 2,4-Quinazolinediamine, 5-(methylthio)- |

| 2-Amino-5-(methylthio)benzonitrile | Guanidine Carbonate | 2,4-Quinazolinediamine, 5-(methylthio)- |

Table 2: Plausible Synthetic Routes to 2,4-Quinazolinediamine, 5-(methylthio)- from Pre-functionalized Precursors.

Strategies for Derivatization and Analog Synthesis

Derivatization of 2,4-Quinazolinediamine, 5-(methylthio)- is crucial for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be targeted at several positions: the amino groups at C2 and C4, the benzene ring, or the methylthio group itself.

Modification of Amino Groups: The primary amino groups at C2 and C4 are common sites for derivatization. They can be acylated, alkylated, or used in condensation reactions to form Schiff bases. umich.edu For example, a series of 2,4-diaminoquinazoline derivatives were synthesized with various phenyl- and quinolinyl-substituted linkers at different positions to explore their biological activities.

Substitution on the Quinazoline Core: Analogs can be created by introducing additional substituents onto the quinazoline ring system. For instance, a range of 5-substituted anilinoquinazoline (B1252766) derivatives have been synthesized to act as enzyme inhibitors. nih.gov Similarly, various 6-substituted quinazoline analogs have been prepared, demonstrating that multiple positions on the benzene portion of the ring are accessible for modification. nih.gov

Modification of the 5-(methylthio)- Group: The sulfur atom of the methylthio group offers another handle for derivatization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. researchgate.net

Synthesis of Fused-Ring Analogs: More complex analogs can be synthesized by building additional heterocyclic rings onto the quinazoline scaffold. Thiazolo[2,3-b]quinazolines, for example, are synthesized from 2-mercaptoquinazoline precursors, indicating that the core structure can be a template for constructing larger, polycyclic systems. researchgate.net

Modification of Substituents on the Quinazoline Ring

The functionalization of the quinazoline ring is a critical aspect of developing new analogues with tailored properties. Modifications can be introduced either by starting with a pre-functionalized precursor or by direct modification of the quinazoline core.

One common strategy for producing substituted 2,4-diaminoquinazolines involves the cyclization of a substituted 2-aminobenzonitrile. For instance, the synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines has been achieved through the condensation of 5-chloro-2,4,6-triaminoquinazoline with various benzaldehydes to form Schiff bases, which are subsequently reduced. nih.gov This suggests a potential pathway where a 2-amino-5-(methylthio)benzonitrile could serve as a key intermediate for the target compound.

Another versatile method involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, which provides an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.orgnih.gov This approach is noted for its tolerance to various functional groups, suggesting its applicability for precursors bearing a methylthio substituent. organic-chemistry.org

Furthermore, derivatization can be achieved by modifying existing substituents. For example, the amino groups at the C2 and C4 positions of the quinazoline ring can be functionalized. The synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives involves N-alkylation of an amino group, demonstrating a method for modifying the substituents on the heterocyclic portion of the quinazoline system. nih.gov While this example leads to a quinazolinone, similar strategies could be envisioned for the diamino scaffold.

The table below summarizes various substituent modifications on the quinazoline ring based on related synthetic approaches.

| Starting Material/Intermediate | Reagents and Conditions | Resulting Modification | Reference |

| 5-Chloro-2,4,6-triaminoquinazoline | 1. Substituted benzaldehydes2. NaBH₄ | Introduction of a substituted benzylamino group at C6 | nih.gov |

| 2-Amino-3-nitrobenzoic acid | 1. Anhydride (B1165640) formation2. Ammonia3. NaOH | Formation of a nitro-substituted quinazolinone, a precursor for further modification | nih.gov |

| N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine | Dialkyl amino (phenyl) phosphonate, isopropanol/acetic acid, microwave | Introduction of an α-aminophosphonate group | nih.gov |

Synthesis of Fused Tricyclic Quinazoline Analogues

The construction of fused tricyclic quinazoline systems expands the chemical space and offers new structural scaffolds. These are typically synthesized by building a third ring onto the existing quinazoline framework.

A facile, two-step protocol for synthesizing tricyclic quinazolines starts from 2-nitrobenzaldehydes, proceeding through cyanoimidation and a tandem reductive cyclization. nih.gov This method can be adapted for intramolecular N-alkylation, leading to the formation of two fused heterocycles in a one-pot procedure. organic-chemistry.orgnih.gov The resulting tricyclic quinazolines can be further converted to tricyclic quinazolinones through selective hydrolysis in an acidic or basic medium. nih.gov

Another approach involves the reaction of substituted anthranilic acids with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized with acetic anhydride to yield benzoxazinones, which upon condensation with dinucleophiles like hydrazine, can form tricyclic quinazolinone derivatives. nih.gov While this yields a quinazolinone, the underlying principle of using a bifunctional reagent to annulate a third ring is applicable.

The synthesis of pyrido[2,3-g]quinoxalines, a class of N-tricyclic compounds, has been achieved through the condensation of a diaminoquinoline intermediate. researchgate.net This highlights a strategy where the diamino functionality of a precursor can be utilized to build a new heterocyclic ring. Specifically, diamine intermediates, prepared via nucleophilic substitution and subsequent reduction, are crucial for the preparation of these tricyclic systems. researchgate.net

The following table outlines strategies for the synthesis of fused tricyclic quinazoline analogues.

| Starting Scaffold | Reagents and Conditions | Type of Fused Ring | Reference |

| Methyl N-cyano-2-nitrobenzimidates | 1. Amine condensation2. Fe/HCl reductive cyclization3. Intramolecular N-alkylation | Fused heterocyclic ring | organic-chemistry.orgnih.gov |

| Substituted Anthranilic Acid | 1. Chloro-acyl chloride2. Acetic anhydride3. Hydrazine hydrate | Fused five or six-membered heterocyclic ring containing nitrogen | nih.gov |

| 7,8-Dichloro-6-nitroquinoline | 1. Amines (nucleophilic substitution)2. Pd/C reduction | Fused pyrazine (B50134) ring (Pyrido[2,3-g]quinoxalines) | researchgate.net |

Molecular Target Identification and Characterization

Methodologies for Identifying Therapeutic Targets

The identification of molecular targets for novel chemical entities is a critical step in understanding their therapeutic potential and possible toxicities. Several powerful methodologies have been developed for this purpose.

Chemical proteomics utilizes chemical tools to study protein function and drug interactions directly in complex biological systems, such as cell lysates or even living cells. This approach can identify the protein binding partners of a small molecule on a proteome-wide scale, offering insights into its mechanism of action, target engagement, and potential off-target effects. By integrating chemical synthesis with advanced mass spectrometry, chemical proteomics can accelerate the process of target validation and drug discovery. The methods are particularly useful for identifying targets that are susceptible to inhibition by small molecules.

Affinity-based target fishing is a prominent technique used to isolate and identify the specific cellular targets of a bioactive small molecule. This method typically involves immobilizing the small molecule (the "bait") onto a solid support, such as a chromatography resin or magnetic beads, creating an affinity matrix. This matrix is then incubated with a complex mixture of proteins, like a cell lysate. Proteins that bind to the immobilized molecule are "fished" out of the proteome, while non-binding proteins are washed away. The captured proteins are then eluted and identified using techniques like mass spectrometry. This approach is powerful but can be challenged by non-specific protein binding and the need to chemically modify the small molecule without disrupting its original activity.

A chemical probe is a small molecule designed to selectively bind to a specific protein target, allowing researchers to study the protein's function in a cellular context. High-quality chemical probes are characterized by their high potency (typically with an IC₅₀ or K_d less than 100 nM) and selectivity (greater than 30-fold against other proteins in the same family). These probes can be used to modulate a protein's function, complementing genetic techniques like RNAi and CRISPR. Often, a probe is used alongside a structurally similar but biologically inactive control compound to ensure that any observed cellular effect is due to the specific target interaction. The development and application of chemical probes are central to validating new molecular targets for drug discovery. scilit.com

Identified Molecular Targets for 2,4-Quinazolinediamine, 5-(methylthio)- and Related Quinazolinediamines

Research into 2,4-quinazolinediamine scaffolds has identified several key enzyme families as primary targets, most notably Dihydrofolate Reductase and certain tyrosine kinases.

Tyrosine Kinase Inhibition, e.g., Epidermal Growth Factor Receptor (EGFR)

The quinazoline (B50416) core is a privileged scaffold in the development of Tyrosine Kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. researchgate.net Overexpression or mutation of EGFR is a driving factor in many cancers, and its inhibition can block tumor cell proliferation.

However, the vast majority of successful quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, feature a 4-anilino substitution rather than the 2,4-diamino structure. This 4-anilinoquinazoline (B1210976) pharmacophore is optimized to bind in the ATP-binding pocket of the EGFR kinase domain. While the broader quinazoline class is strongly associated with EGFR inhibition, there is limited specific evidence linking the 2,4-quinazolinediamine scaffold to this target. Some 2,4-diaminoquinazoline derivatives have been synthesized and tested for general antiproliferative activity against cancer cell lines, but their mechanism is not always confirmed to be through direct EGFR inhibition. umich.edu Therefore, while related quinazolines are potent EGFR inhibitors, this activity is not a well-characterized feature of the 2,4-diamino subclass to which 2,4-Quinazolinediamine, 5-(methylthio)- belongs.

| Compound Class | Key Structural Feature | Target | General Activity | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines (e.g., Gefitinib) | 4-Anilino group | EGFR | Potent inhibition | researchgate.net |

| 2,4-Diaminoquinazolines | 2,4-Diamino groups | EGFR | Limited specific data; some show general antiproliferative effects | umich.edu |

Biophysical Characterization of Ligand-Target Interactions

Understanding the physical principles governing the interaction between a ligand and its biological target is fundamental for drug design and development. This involves determining the binding affinity and elucidating the structural details of the binding site.

The binding affinity of a ligand to its target is a quantitative measure of the strength of their interaction. For quinazoline derivatives, enzymatic assays are commonly employed to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

For instance, studies on 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline, a "nonclassical" antifolate, utilized inhibition of dihydrofolate reductase (DHFR) from both bacterial (Lactobacillus casei) and mammalian (beef liver) sources to develop enzymatic assays. nih.gov The ID50 values, the concentration required to inhibit 50% of the enzyme activity, were determined to be 1.6 x 10⁻⁹ M for the beef liver enzyme and 1.35 x 10⁻⁸ M for the L. casei enzyme, indicating potent inhibition. nih.gov Such assays provide a basis for comparing the affinity of different derivatives and understanding their structure-activity relationships.

Table 1: Inhibitory Potency of a Quinazoline Derivative Against Dihydrofolate Reductase

| Enzyme Source | ID50 (M) |

| Beef Liver | 1.6 x 10⁻⁹ |

| Lactobacillus casei | 1.35 x 10⁻⁸ |

Data pertains to 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline. nih.gov

X-ray crystallography and computational modeling are powerful tools for visualizing the binding mode of ligands within the active site of their target proteins. This structural information is invaluable for understanding the molecular basis of affinity and selectivity and for guiding the design of more potent and specific inhibitors.

For example, the crystal structure of 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one, a compound containing a related heterocyclic system, revealed that its structure is stabilized by a strong intramolecular hydrogen bond. scielo.org.za This highlights the importance of specific intramolecular interactions in determining the preferred conformation of a molecule. scielo.org.za

Furthermore, computational studies, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, have been applied to related 2-methylthio-triazoloquinazolines. researchgate.net These analyses provide insights into the molecule's electronic properties, reactive sites, and intermolecular interactions within a crystal structure. researchgate.net For instance, Hirshfeld surface analysis can visualize and quantify intermolecular contacts, revealing the key interactions that stabilize the ligand-protein complex. researchgate.netresearchgate.net Such computational approaches can predict how a compound like 2,4-Quinazolinediamine, 5-(methylthio)- might interact with its target at a molecular level, identifying potential hydrogen bond donors and acceptors and hydrophobic interactions. researchgate.net

Mechanisms of Biological Action at the Molecular and Cellular Level

Elucidation of Enzyme Inhibition Kinetics and Modes

Based on the behavior of structurally similar quinazoline (B50416) derivatives, it is plausible that 2,4-Quinazolinediamine, 5-(methylthio)- could function as an enzyme inhibitor.

Many small molecule inhibitors that target ATP-binding sites on kinases or substrate-binding sites on other enzymes act via competitive inhibition. In this model, the inhibitor vies with the enzyme's natural substrate for binding to the active site. For a compound like 2,4-Quinazolinediamine, 5-(methylthio)-, this would involve the formation of a transient enzyme-inhibitor complex, thereby reducing the concentration of the enzyme available to bind its substrate. The inhibitory effect could be overcome by increasing the substrate concentration. This mechanism is a hallmark of many quinazoline-based kinase inhibitors.

The specificity and selectivity of 2,4-Quinazolinediamine, 5-(methylthio)- for a particular enzyme would be dictated by the precise molecular interactions between the compound and the enzyme's binding pocket. The 2,4-diamine and 5-methylthio substituents would play a crucial role in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that determine the stability and specificity of the binding.

For instance, research on a related compound, 5-(4-Morpholin-4-Yl-Phenylsulfanyl)-2,4-Quinazolinediamine , indicates it targets dihydrofolate reductase, a key enzyme in folate metabolism. drugbank.com This suggests that substitutions at the 5-position can confer high specificity for certain enzyme targets. However, a study on 4-thio-substituted quinazoline analogues revealed that the introduction of a methylthio group at the 4-position severely impaired inhibition of thymidylate synthase, another enzyme in the folate pathway. nih.gov This highlights the critical and sometimes detrimental role a methylthio group can have on binding affinity.

Table 1: Potential Enzyme Targets of 5-Substituted Quinazoline Derivatives

| Compound Class | Potential Enzyme Target | Observed Effect |

| 5-Thio-substituted 2,4-Quinazolinediamines | Dihydrofolate Reductase | Inhibition drugbank.com |

| Quinazolinone Derivatives | Thymidylate Synthase | Inhibition nih.gov |

| 2-Substituted Quinazolin-4(3H)-ones | Various Kinases | Inhibition mdpi.comnih.gov |

This table is illustrative and based on findings for related compound classes, not direct evidence for 2,4-Quinazolinediamine, 5-(methylthio)-.

Modulation of Cellular Signaling Pathways

Quinazoline derivatives are well-documented modulators of various cellular signaling pathways, often through the inhibition of key enzymes. nih.gov

A primary mechanism by which quinazoline compounds exert their effects is through the inhibition of protein kinases, which are central components of signaling cascades that regulate cell growth, proliferation, and survival. nih.gov By blocking the ATP-binding site of kinases, these inhibitors can halt the phosphorylation cascade, effectively shutting down the signaling pathway.

Numerous 2- and 4-substituted quinazoline derivatives have been developed as potent tyrosine kinase inhibitors. mdpi.comnih.gov It is conceivable that 2,4-Quinazolinediamine, 5-(methylthio)- could also exhibit kinase inhibitory activity, potentially targeting pathways driven by receptors like the Epidermal Growth Factor Receptor (EGFR) or others, depending on its binding profile.

A significant body of evidence points to the role of quinazoline derivatives as antifolates, compounds that interfere with the metabolism of folic acid. nih.govnih.gov Folate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA.

The enzyme dihydrofolate reductase (DHFR) is a key target in this pathway. As mentioned, the related compound 5-(4-Morpholin-4-Yl-Phenylsulfanyl)-2,4-Quinazolinediamine is known to target DHFR. drugbank.com Inhibition of DHFR leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell proliferation. Quinazolinone derivatives have also been shown to inhibit thymidylate synthase directly. nih.govnih.gov Given the structural similarities, 2,4-Quinazolinediamine, 5-(methylthio)- could potentially disrupt the folate metabolic pathway through a similar mechanism.

The perturbation of kinase cascades and metabolic pathways by a molecule like 2,4-Quinazolinediamine, 5-(methylthio)- would inevitably lead to downstream alterations in gene expression. Signaling pathways ultimately converge on transcription factors, which regulate the expression of genes involved in various cellular processes.

For example, inhibition of a growth factor receptor kinase cascade could lead to the downregulation of genes that promote cell cycle progression and the upregulation of genes that induce apoptosis. Similarly, disruption of the folate pathway could trigger stress responses and alter the expression of genes involved in nucleotide metabolism and DNA repair. The specific gene signaling networks affected would be contingent on the primary molecular targets of the compound.

Molecular Interaction Dynamics within Biological Systems

Detailed research findings on the specific molecular interaction dynamics of 2,4-Quinazolinediamine, 5-(methylthio)- are not present in the current body of scientific literature. However, studies on analogous compounds provide a framework for understanding how such a molecule might interact with biological systems.

Research into quinazoline derivatives frequently involves computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict and analyze their binding to biological targets. nih.govnih.govresearchgate.net These studies have identified key structural features that influence the interaction of quinazolines with enzymes and receptors.

For instance, the 2,4-diamino substitution pattern on the quinazoline ring is a well-established pharmacophore known to interact with specific enzymes. A notable example is its role in antifolate agents that target dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. nih.gov The diamino groups can form crucial hydrogen bonds within the enzyme's active site.

The introduction of a methylthio group at various positions on the quinazoline ring has been shown to modulate biological activity, though not always favorably. In one study on thymidylate synthase (TS) inhibitors, the introduction of a methylthio substituent at the 4-position of a quinazoline analogue was found to severely impair its inhibitory activity. nih.gov This suggests that the position and nature of sulfur-containing substituents can significantly impact the binding affinity and efficacy of quinazoline-based compounds.

Molecular docking studies on other quinazoline derivatives have elucidated their binding modes with various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov These interactions often involve hydrogen bonding between the quinazoline nitrogen atoms and amino acid residues in the kinase domain, as well as hydrophobic interactions with the surrounding pocket. The nature and position of substituents on the quinazoline ring dictate the specificity and strength of these interactions.

While no specific data exists for 2,4-Quinazolinediamine, 5-(methylthio)-, the table below summarizes the observed interactions of related quinazoline compounds with their biological targets, offering a glimpse into the potential interaction dynamics.

| Quinazoline Derivative Class | Biological Target | Observed/Predicted Interactions | Potential Effect |

| 2,4-Diaminoquinazolines | Dihydrofolate Reductase (DHFR) | Hydrogen bonding with active site residues. nih.gov | Inhibition of nucleotide synthesis, antifolate activity. nih.gov |

| 4-Substituted Quinazolines | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding and hydrophobic interactions within the kinase domain. nih.gov | Inhibition of cell signaling pathways, anticancer activity. nih.gov |

| 4-Thio-substituted Quinazolines | Thymidylate Synthase (TS) | The introduction of a methylthio group at position 4 impaired TS inhibition. nih.gov | Modulation of enzyme inhibition. nih.gov |

It is critical to emphasize that these findings are based on related but structurally distinct molecules. Without direct experimental or computational data for 2,4-Quinazolinediamine, 5-(methylthio)-, any discussion of its molecular interaction dynamics remains speculative. Further research is required to elucidate the specific biological targets and interaction patterns of this particular compound.

Preclinical Evaluation and Efficacy Studies

In Vitro Biological Activity Assessments

In vitro studies are the first step in characterizing the biological activity of a compound. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide initial insights into the compound's mechanism of action and its potential as a therapeutic agent.

Cell-Based Assays

Cell-based assays are fundamental to understanding how a compound affects cellular processes. These assays utilize living cells to assess a compound's impact on cell viability, proliferation, and specific cellular pathways.

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. While specific data on the antiproliferative activity of 2,4-Quinazolinediamine, 5-(methylthio)- against specific cell lines is not detailed in the currently available research, studies on structurally related quinazoline (B50416) derivatives provide a basis for potential activity. For instance, various 2,4-diaminoquinazoline derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines.

Notably, a series of 2,4-diamino-5-chloro-6-substituted quinazolines exhibited potent inhibition against L1210 Leukemia and B16 melanoma cells in vitro, with some compounds showing greater activity than the established anticancer drug methotrexate. nih.gov Similarly, novel 2,4-diaminoquinazoline derivatives have been synthesized and shown to possess antiproliferative activities against cancer cell lines such as PC-3, HCT-15, MCF-7, and MDA-MB-231 by inhibiting tubulin polymerization.

The antiproliferative effects of various quinazoline derivatives are summarized in the table below, highlighting the potential of this chemical class.

| Compound Class | Cell Line(s) | Observed Effect |

| 2,4-diamino-5-chloro-6-substituted quinazolines | L1210 Leukemia, B16 melanoma | Potent inhibition |

| 2,4-diaminoquinazoline derivatives | PC-3, HCT-15, MCF-7, MDA-MB-231 | Antiproliferative activity |

| 4-anilinoquinazoline (B1210976) derivatives | 5 human cancer cell lines | Better inhibitory activity than 5-FU |

It is important to note that the substitution at the 5-position of the quinazoline ring can significantly influence the biological activity. Therefore, dedicated studies on 2,4-Quinazolinediamine, 5-(methylthio)- are necessary to determine its specific antiproliferative profile.

Enzyme activity assays are crucial for identifying the molecular targets of a compound. Quinazoline derivatives are well-known inhibitors of various enzymes, particularly those involved in folate metabolism and signal transduction.

Research on related compounds suggests that 2,4-Quinazolinediamine, 5-(methylthio)- could potentially inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleic acids and amino acids. For example, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline has been identified as a potent "nonclassical" antifolate that inhibits DHFR from both bacterial and mammalian sources. nih.gov The ID50 values for this compound against beef liver and Lactobacillus casei DHFR were found to be 1.6 x 10⁻⁹ M and 1.35 x 10⁻⁸ M, respectively. nih.gov

However, the nature of the substituent at the 5-position is critical. Studies on other quinazoline analogues have shown that the introduction of a methylthio group can sometimes impair enzyme inhibition. This highlights the need for specific enzymatic assays to be performed on 2,4-Quinazolinediamine, 5-(methylthio)- to ascertain its inhibitory activity against specific enzymes.

To further elucidate the mechanism of action, reporter gene assays are employed to monitor the activity of specific cellular signaling pathways. While there is no specific information available on the use of reporter gene assays for 2,4-Quinazolinediamine, 5-(methylthio)- , this technique is widely used for other quinazoline derivatives to study their effects on pathways such as those regulated by NF-κB, STAT3, and other transcription factors. These assays are instrumental in understanding the downstream effects of enzyme inhibition or receptor interaction and can provide a more comprehensive picture of the compound's cellular effects.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral)

In addition to their antiproliferative properties, quinazoline derivatives have been investigated for their antimicrobial activities.

Studies on N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.5 µM. nih.govnih.gov These compounds were also found to be bactericidal and effective against biofilms. nih.govnih.gov Furthermore, some 2,4-diamino-5-chloro-6-substituted quinazolines have shown moderate activity against Diplococcus pneumoniae. nih.gov

The antifungal potential of quinazoline derivatives has also been explored. For instance, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against a panel of fungal strains, with several compounds exhibiting strong antifungal activity. benthamscience.com

The antiviral activity of quinazolines has been noted in broader reviews of benzazine derivatives, indicating that this chemical scaffold has potential in the development of antiviral agents. nih.gov

The antimicrobial efficacy of various quinazoline derivatives is summarized in the table below.

| Compound Class | Microorganism | Observed Effect |

| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii | Potent antibacterial activity (MICs as low as 0.5 µM) |

| 2,4-diamino-5-chloro-6-substituted quinazolines | Diplococcus pneumoniae | Moderate antibacterial activity |

| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Various fungal strains | Strong antifungal activity |

Direct testing of 2,4-Quinazolinediamine, 5-(methylthio)- against a panel of bacterial, fungal, and viral pathogens is required to determine its specific antimicrobial spectrum and efficacy.

In Vivo Efficacy Studies in Animal Models

While there is no specific information available from in vivo efficacy studies for 2,4-Quinazolinediamine, 5-(methylthio)- , studies on related compounds provide some insights. For example, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated excellent in vivo efficacy in a murine model of A. baumannii infection, with one lead agent proving more efficacious than the antibiotic tigecycline. nih.gov However, another study noted that some 5-substituted 2,4-diaminoquinazolines were ineffective in animal models of infection.

These conflicting outcomes underscore the importance of specific in vivo testing for 2,4-Quinazolinediamine, 5-(methylthio)- to determine its therapeutic potential in a living system. Such studies would be crucial in advancing its development as a potential therapeutic agent.

Selection and Validation of Relevant Animal Models

There is no publicly available information detailing the selection and validation of specific animal models for the preclinical evaluation of 2,4-Quinazolinediamine, 5-(methylthio)-.

Efficacy Assessment in Established Disease Models

No studies reporting the efficacy of 2,4-Quinazolinediamine, 5-(methylthio)- in any established disease models have been identified.

Biomarker Analysis and Pharmacodynamic Endpoints in Animal Studies

Information regarding the analysis of biomarkers or the establishment of pharmacodynamic endpoints in animal studies for 2,4-Quinazolinediamine, 5-(methylthio)- is not available in the reviewed literature.

Methodological Considerations and Translational Challenges in Preclinical Efficacy

There are no specific methodological considerations or translational challenges reported in the literature that are unique to the preclinical efficacy studies of 2,4-Quinazolinediamine, 5-(methylthio)-. While general challenges exist in translating preclinical findings of quinazoline derivatives into clinical efficacy, these are not specific to the 5-(methylthio)- variant. ekb.eg

Table of Compound Names Mentioned

Since no specific studies on 2,4-Quinazolinediamine, 5-(methylthio)- were found, a table of compound names as per the article's content cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic and structural properties of a molecule. nih.gov These methods provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap suggests higher polarizability, greater chemical reactivity, and biological activity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules, which have a small HOMO-LUMO gap, are more reactive. nih.govmdpi.com

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2.

Chemical Potential (μ): The negative of electronegativity (-χ). nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as μ²/2η. nih.gov

The distribution of electronic charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

Please note: The following table contains representative data for a hypothetical quinazoline (B50416) derivative, as specific quantum chemical calculations for 2,4-Quinazolinediamine, 5-(methylthio)- were not available in the searched literature.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.267 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.181 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 0.086 eV |

| Ionization Potential (I) | -EHOMO | 0.267 eV |

| Electron Affinity (A) | -ELUMO | 0.181 eV |

| Chemical Hardness (η) | (I-A)/2 | 0.043 eV |

| Chemical Softness (S) | 1/η | 23.25 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | 0.58 eV |

Molecules with rotatable bonds, such as the methylthio group in 2,4-Quinazolinediamine, 5-(methylthio)-, can exist in multiple spatial arrangements known as conformers. Conformer analysis involves identifying these different stable conformations and calculating their relative energies to determine the most energetically favorable structures. This process helps in constructing a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Understanding the preferred conformations is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a target protein's binding site. mdpi.com This method involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. The results provide a detailed picture of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. nih.gov For quinazoline derivatives, which are known to inhibit targets like the Epidermal Growth Factor Receptor (EGFR), docking studies can predict crucial interactions, such as hydrogen bonding with specific threonine or other residues within the receptor's active site. nih.gov

Please note: The following table summarizes typical interactions observed for quinazoline-based inhibitors with protein targets, as specific docking studies for 2,4-Quinazolinediamine, 5-(methylthio)- were not available in the searched literature.

| Interaction Type | Interacting Ligand Atoms/Moieties | Typical Interacting Protein Residues |

| Hydrogen Bonding | Quinazoline N1, N3, amino groups | Thr, Met, Asp, Lys, Gln |

| Hydrophobic Interactions | Quinazoline ring system, substituents | Ala, Val, Leu, Ile, Phe, Pro |

| π-π Stacking | Quinazoline aromatic ring | Phe, Tyr, Trp, His |

To quantify the strength of the predicted ligand-target binding, interaction energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy. nih.gov This approach calculates the energy of the complex, the protein, and the ligand in solution and combines molecular mechanics energy with a continuum solvation model. The binding free energy is a good indicator of the ligand's affinity for the target. A more negative value typically corresponds to a stronger and more stable interaction. These calculations can be broken down into contributions from different energy components, such as van der Waals forces, electrostatic interactions, and solvation energy. mdpi.com

While initial docking studies often treat the protein as a rigid structure, both the ligand and the target are flexible in reality. Molecular dynamics (MD) simulations are employed to account for this flexibility. MD simulations model the atomic motions of the system over time, providing a dynamic view of the binding process. nih.gov This allows for the observation of conformational changes in the protein upon ligand binding, a phenomenon known as "induced fit". nih.gov The induced fit model suggests that the binding of a substrate can trigger structural rearrangements in the enzyme's active site, leading to a more complementary and tighter binding. nih.gov MD simulations coupled with methods like MM/PBSA can provide a more accurate prediction of the binding mode and affinity by considering the dynamic nature of the interaction. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of how a molecule's chemical structure relates to its biological activity is a cornerstone of medicinal chemistry. For the quinazoline scaffold, extensive research has elucidated key structural features that govern its interactions with various biological targets.

Derivation of SAR Insights from Synthetic Libraries

The synthesis and screening of libraries of quinazoline derivatives have been instrumental in uncovering critical structure-activity relationships (SAR). The 2,4-quinazolinediamine core is a well-established pharmacophore, particularly in the development of kinase inhibitors. nih.gov

SAR studies on related quinazoline scaffolds reveal several key insights that could be extrapolated to 5-substituted 2,4-quinazolinediamine derivatives:

The 4-Anilino Moiety: In many kinase inhibitors, a 4-anilino substitution is crucial for activity. The nitrogen at position 1 (N-1) of the quinazoline ring often forms a critical hydrogen bond with the hinge region of the kinase active site. nih.govnih.gov

Substitution at Positions 6 and 7: The benzenoid part of the quinazoline core, specifically positions 6 and 7, is frequently substituted with small, electron-donating groups like methoxy (B1213986) groups to enhance binding affinity and antiproliferative activity. nih.gov

The Role of the 2-Position: Substituents at the 2-position, including amino, thio, or even more complex moieties, are known to be essential for antimicrobial and other biological activities. nih.gov For instance, the replacement of a 2-amino group with a sulfur-containing group has been shown to maintain high antibacterial potency while improving the safety profile of the compounds. nih.gov

Influence of the 5-Position: While less commonly explored than the 6 and 7 positions, substitution at the 5-position can influence the conformation and electronic properties of the quinazoline ring system. In a series of N-substituted-5-phenyl- nih.govresearchgate.netrsc.orgtriazolo[1,5-c]quinazolin-2-amines, the presence of a phenyl group at the 5-position was a key feature of the synthesized library. researchgate.net The introduction of a methylthio group at this position would be expected to modulate the compound's lipophilicity and steric profile, which could in turn affect its interaction with biological targets.

Systematic modifications of the quinazoline core, as demonstrated in various studies, are crucial for optimizing potency and selectivity. For example, in the development of antimalarial agents, the optimization of 2-anilino 4-amino substituted quinazolines led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum. nih.gov Similarly, the diversification of the benzenoid part of 2,4-disubstituted quinazolines has yielded compounds with significant antibacterial activity. nih.gov

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules.

For quinazoline derivatives, QSAR studies have been successfully employed to predict their antimicrobial activity. researchgate.net In one such study, a genetic function approximation technique was used to develop a QSAR model. The model revealed that the antibacterial activity was significantly influenced by:

Hydrophobic descriptors (AlogP98): This indicates the importance of the compound's lipophilicity for its activity.

Electronic descriptors (atomic polarizability): This points to the role of electronic interactions in the binding of the compound to its target.

Topological descriptors (radius of gyration): This suggests that the size and shape of the molecule are critical for its biological function.

The resulting QSAR model was statistically significant, with a high correlation coefficient (r² = 0.86), indicating a strong relationship between the descriptors and the observed activity. researchgate.net Such models are invaluable for prioritizing synthetic efforts towards compounds with a higher probability of being active.

Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to provide a more detailed, three-dimensional understanding of the SAR for quinazolinone derivatives, guiding future structural modifications to enhance antitumor activity. rsc.org

Cheminformatics and Data Science Applications in Compound Optimization

Cheminformatics and data science offer powerful tools for navigating the vast chemical space and optimizing lead compounds. These approaches are increasingly being applied to the discovery and development of quinazoline-based therapeutic agents.

Machine learning, a branch of artificial intelligence, has been used to predict the bioactivity of compounds against various targets. For instance, machine learning classifiers have been developed to distinguish between bioactive and inactive compounds targeting SARS-CoV-2 3CLpro, with high accuracy. nih.gov These models can learn from large datasets of chemical structures and their corresponding biological activities to identify patterns that are not immediately obvious to human researchers.

In the context of quinazoline derivatives, cheminformatics approaches can be used for:

Virtual Screening: To screen large compound libraries in silico to identify potential hits with a desired biological activity.

ADMET Prediction: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process, helping to reduce late-stage failures.

Lead Optimization: To guide the modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

For example, structure-based drug design, a key area of cheminformatics, has been used to develop selective Aurora A kinase inhibitors from quinazolin-4-amine (B77745) derivatives. nih.gov By leveraging the structural differences between related kinases, researchers were able to design compounds with significantly improved selectivity.

The integration of cheminformatics and data science into the drug discovery pipeline allows for a more rational and efficient approach to the optimization of compounds like 2,4-Quinazolinediamine, 5-(methylthio)- and its analogs, ultimately accelerating the development of new therapeutic agents.

Future Directions and Research Perspectives

Development of Novel 2,4-Quinazolinediamine, 5-(methylthio)- Analogs with Enhanced Specificity

The development of novel analogs of 2,4-Quinazolinediamine, 5-(methylthio)- is a primary focus of ongoing research, with the goal of enhancing target specificity and potency. The quinazoline (B50416) core acts as a versatile pharmacophore, and strategic chemical modifications can fine-tune its interaction with biological targets. ijfmr.com

Researchers are actively designing and synthesizing new series of quinazoline derivatives to identify compounds with superior activity. ijfmr.comnih.gov For instance, structure-activity relationship (SAR) studies are crucial in this process. These studies systematically alter different parts of the molecule—such as the substituents at the 2- and 4-positions of the quinazoline ring—and evaluate the resulting changes in biological activity. nih.gov This rational design approach has been successful in generating potent inhibitors for various targets, including protein kinases and topoisomerase IIα. nih.govnih.gov

The synthesis of these novel analogs involves multi-step chemical reactions. A common strategy begins with a precursor like anthranilic acid, which is cyclized to form a benzoxazinone. frontiersin.orgnih.gov This intermediate is then reacted with other chemical moieties to construct the desired quinazoline-based structure. frontiersin.orgnih.gov Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used to confirm the structure of each newly synthesized compound. ijfmr.commdpi.com The ultimate aim is to create analogs that bind more selectively to their intended target, thereby minimizing off-target effects.

Exploration of Polypharmacology and Multi-Targeting Approaches

The paradigm of "one drug, one target" is increasingly being replaced by polypharmacology, an approach that involves designing single chemical entities that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex diseases like cancer, where multiple signaling pathways contribute to tumor growth and survival. nih.gov Quinazoline derivatives are exceptionally well-suited for the development of multi-target inhibitors. nih.gov

The rationale behind this approach is to overcome the resistance mechanisms that often limit the effectiveness of single-target agents. nih.gov For example, when a single signaling pathway is inhibited, cancer cells can often activate alternative compensatory pathways. By inhibiting multiple key targets at once—such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)—multi-target quinazoline inhibitors can produce a more robust and durable anti-tumor response. nih.gov

Researchers have successfully designed quinazoline-based molecules that act as dual or multi-kinase inhibitors. nih.gov For example, certain quinazolinone derivatives have shown potent inhibitory activity against both BRAF and VEGFR-2 kinases, crucial targets in angiogenesis and cell proliferation. nih.gov This multi-targeting capability has the potential to lead to more effective therapeutic agents that can combat the complexity and adaptability of diseases like cancer. nih.govnih.gov

Integration of Advanced In Vitro and In Silico Preclinical Methodologies

The preclinical evaluation of new drug candidates has been revolutionized by the integration of sophisticated computational (in silico) and laboratory-based (in vitro) methods. These technologies allow for the rapid and cost-effective screening and optimization of novel compounds like analogs of 2,4-Quinazolinediamine, 5-(methylthio)-.

In silico techniques are now a cornerstone of modern drug discovery. ijddr.in Molecular docking simulations, for example, are used to predict how a compound will bind to the active site of a target protein, providing insights into its potential efficacy. ijfmr.comresearchgate.net These models help researchers prioritize which compounds to synthesize and test in the lab. researchgate.net Furthermore, computational tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net

These computational predictions are then validated through a battery of in vitro experiments. Cytotoxicity assays, such as the MTT assay, are used to measure a compound's ability to inhibit the growth of various cancer cell lines. nih.gov Kinase inhibition assays are employed to quantify the potency of a compound against its specific enzyme targets. nih.gov The combination of these advanced preclinical methods creates a powerful workflow for identifying and refining promising new therapeutic agents. frontiersin.org

Interactive Table: Advanced Preclinical Methodologies for Quinazoline Derivatives

| Methodology | Type | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Molecular Docking | In Silico | Predicts binding affinity and interaction of a compound with a protein target. | Docking quinazoline derivatives into the active site of kinases like EGFR or VEGFR-2. | ijfmr.com |

| ADMET Prediction | In Silico | Evaluates drug-like properties (e.g., oral bioavailability, toxicity risk). | Screening designed molecules against Lipinski's Rule of Five and for toxicity risks. | |

| Molecular Dynamics (MD) Simulation | In Silico | Simulates the movement of the compound-protein complex over time to assess stability. | Verifying the stability of the docked pose of a quinazoline inhibitor within a protein's binding pocket. | frontiersin.org |

| MTT Assay | In Vitro | Measures the cytotoxic effect of a compound on cancer cell lines. | Determining the IC50 values of novel quinazoline analogs against cell lines like HCT-15 or MCF-7. | nih.gov |

| Kinase Inhibition Assay | In Vitro | Quantifies the inhibitory activity of a compound against specific kinases. | Measuring the IC50 of a compound against targets like BRAFV600E, CRAF, and VEGFR-2. | nih.gov |

| Western Blot | In Vitro | Detects and quantifies specific proteins to study pathway modulation. | Assessing the effect of a compound on the phosphorylation status of target kinases like AKT. | nih.gov |

Systems Biology Approaches to Pathway Elucidation and Drug Action

As drug discovery moves towards multi-targeting agents, a systems-level understanding of their effects becomes essential. Systems biology integrates computational and high-throughput experimental data to model and analyze the complex biological networks within a cell. This holistic approach is critical for fully elucidating the mechanism of action of polypharmacological drugs like quinazoline-based inhibitors.

Instead of focusing on a single pathway, systems biology aims to understand how a drug perturbs the entire cellular network. For a multi-kinase inhibitor derived from the 2,4-Quinazolinediamine, 5-(methylthio)- scaffold, this would involve mapping its effects on various interconnected signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. nih.gov By understanding these widespread effects, researchers can better predict both the therapeutic efficacy and potential side effects of a new drug candidate.

This approach can also help in identifying biomarkers that predict a patient's response to a particular therapy and in discovering novel synergistic drug combinations. By analyzing the global changes in gene expression or protein activity following treatment, systems biology provides a comprehensive picture of drug action that is not achievable through traditional methods.

Q & A

Basic: What are the primary synthetic routes for 2,4-Quinazolinediamine, 5-(methylthio)-, and how do reaction conditions influence yield?

The synthesis of quinazoline derivatives typically involves cyclization of anthranilic acid derivatives or condensation of substituted benzamides with thiourea. For 5-(methylthio) substitution, selective thiolation at the C5 position is critical. highlights improved methods for synthesizing 5,6-substituted quinazolinediamines via reductive alkylation or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions like over-alkylation . Optimizing solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Pd/C for hydrogenation) can enhance yields by 15–30% .

Basic: How can structural characterization of 2,4-Quinazolinediamine, 5-(methylthio)-, be performed to confirm regioselectivity?

Combined spectroscopic and crystallographic techniques are essential:

- NMR : and NMR distinguish between 2,4-diamine protons (δ 6.8–7.2 ppm) and the methylthio group (δ 2.5–2.7 ppm). demonstrates the use of -labeling to resolve overlapping signals in quinazoline cores .

- XRD : Single-crystal X-ray diffraction (e.g., as in ) confirms the planar quinazoline ring and bond angles (e.g., C5-S-C angle ~105°), ruling out isomeric byproducts .

- HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]) are validated via reverse-phase HPLC with ESI-MS .

Advanced: What computational methods are suitable for predicting the electronic properties of 5-(methylthio) substitution in quinazolinediamine derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian09, B3LYP/6-31G(d)) are critical for modeling electronic effects. and show that:

- The methylthio group’s electron-donating nature increases HOMO density at C5, enhancing nucleophilic reactivity by 12–18% compared to unsubstituted analogs .

- Fukui indices identify C6 as the most electrophilic site for further functionalization, aligning with experimental nitration patterns in .

- Solvent-phase simulations (PCM model) predict solubility trends in polar aprotic solvents (DMF > DMSO) .

Advanced: How do structural modifications at C5 influence the anti-inflammatory activity of quinazolinediamine derivatives?

reviews SAR for quinazolines, noting that:

- Methylthio at C5 improves membrane permeability (logP ~2.1) compared to hydroxyl or amino groups, enhancing bioavailability .

- In vitro assays (COX-2 inhibition) show IC values of 5-(methylthio) derivatives at 0.8–1.2 µM, 30% lower than methyl-substituted analogs due to sulfur’s polarizability .

- Contradiction : reports conflicting data for thioether derivatives in platelet aggregation assays, suggesting context-dependent activity (e.g., substituent effects at C6) .

Advanced: What experimental design strategies mitigate byproduct formation during the synthesis of 5-(methylthio) quinazolinediamines?

Factorial design (e.g., 2 models) optimizes critical parameters:

- Temperature : Lower temperatures (50–60°C) reduce thiomethyl oxidation to sulfone byproducts () .

- Catalyst loading : Pd/C (5 wt%) minimizes dehalogenation side reactions during nitro group reduction () .

- DOE Case Study : A three-factor (pH, solvent, catalyst) response surface methodology (RSM) in increased yield from 62% to 89% while reducing impurity peaks from 12% to 3% .

Basic: What biological assays are appropriate for preliminary evaluation of 2,4-Quinazolinediamine, 5-(methylthio)-?

- Cytotoxicity : MTT assay (IC) against HeLa or MCF-7 cells ( ) .

- Enzyme inhibition : Fluorescence-based assays for COX-2, DHFR, or tyrosine kinases ( ) .

- Antimicrobial activity : Broth microdilution (MIC) against S. aureus or E. coli ( ) .

Advanced: How can DFT and molecular docking elucidate the binding mechanism of 5-(methylthio) derivatives with target enzymes?

- Docking (AutoDock Vina) : The methylthio group forms van der Waals contacts with hydrophobic pockets (e.g., COX-2 Val523) and π-S interactions with aromatic residues ( ) .

- MD Simulations : 100-ns trajectories (AMBER) show stable binding (RMSD < 2.0 Å) for 5-(methylthio) derivatives in DHFR active sites, correlating with IC data ( ) .

- QM/MM : Hybrid calculations reveal charge transfer from C5-S to catalytic aspartate residues, lowering activation energy by 8–10 kcal/mol ( ) .

Basic: What purification techniques are optimal for isolating 2,4-Quinazolinediamine, 5-(methylthio)-, from reaction mixtures?

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted benzamide precursors ( ) .

- Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals with >99% purity (mp 218–220°C) ( ) .

- HPLC : Prep-HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates sulfoxide byproducts ( ) .

Advanced: How do fluorinated analogs of 5-(methylthio) quinazolinediamine compare in pharmacokinetic properties?

- Lipophilicity : Fluorine at C6 increases logD (pH 7.4) from 1.8 to 2.5, enhancing blood-brain barrier penetration () .

- Metabolic stability : Microsomal assays (Human CYP3A4) show 5-(methylthio) derivatives have t of 45 min vs. 22 min for 5-fluoro analogs due to slower oxidative metabolism ( ) .

- Contradiction : notes fluorinated thiazoles exhibit higher potency but lower solubility, requiring formulation adjustments .

Advanced: What are the challenges in scaling up 5-(methylthio) quinazolinediamine synthesis, and how can flow chemistry address them?

- Batch Limitations : Exothermic thiomethylation requires precise cooling (ΔT < 5°C) to prevent decomposition () .

- Flow Chemistry : Microreactors (0.5 mm ID) improve heat transfer, enabling 10x scale-up with 92% yield (vs. 68% batch) ( ) .

- In-line Analytics : PAT tools (FTIR, UV) monitor intermediate formation, reducing offline QC steps ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.